molecular formula C13H21NO3 B1212921 Levalbutérol CAS No. 34391-04-3

Levalbutérol

Numéro de catalogue: B1212921
Numéro CAS: 34391-04-3
Poids moléculaire: 239.31 g/mol
Clé InChI: NDAUXUAQIAJITI-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levosalbutamol, également connu sous le nom de lévalbutérol, est un agoniste des récepteurs bêta-2 adrénergiques à action courte utilisé principalement dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive (BPCO). Il s'agit de l'énantiomère ® de son médicament prototype, le salbutamol, commercialisé sous forme de mélange racémique. Le levosalbutamol est considéré comme ayant un meilleur profil de sécurité en raison de sa liaison plus sélective aux récepteurs bêta-2 dans les poumons .

Applications De Recherche Scientifique

Pharmacological Properties

Levalbuterol functions as a selective beta-2 adrenergic agonist, leading to bronchodilation by relaxing the smooth muscles of the airways. Unlike racemic albuterol, which contains both R- and S-isomers, levalbuterol provides a more targeted therapeutic effect with potentially fewer side effects related to beta-1 receptor stimulation.

Clinical Applications

  • Asthma Management :
    • Levalbuterol has been shown to provide greater bronchodilation than racemic albuterol in both acute and chronic asthma management. A study demonstrated that levalbuterol achieves clinically comparable bronchodilation with lower doses, thus minimizing beta-mediated side effects such as tachycardia .
  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Levalbuterol is also utilized in managing COPD symptoms. Its effectiveness in improving lung function parameters has been documented, although further studies are needed to establish long-term benefits compared to other treatments .
  • Pediatric Use :
    • Levalbuterol is particularly beneficial in pediatric patients due to its favorable side effect profile. Clinical trials indicate that it is well-tolerated in children with asthma, providing effective relief without significant adverse effects .

Comparative Efficacy and Safety

A notable aspect of levalbuterol's application is its comparison with racemic albuterol:

Parameter Levalbuterol Racemic Albuterol
Bronchodilation Greater efficacy with lower dosesRequires higher doses for similar effect
Cardiac Side Effects Fewer incidents of tachycardiaHigher incidence of tachycardia
Patient Tolerance Better tolerated in pediatric patientsMore side effects reported

Case Studies and Research Findings

Several studies have documented the clinical applications of levalbuterol:

  • Study on Acute Asthma Exacerbations : A randomized trial compared levalbuterol and racemic albuterol in children experiencing acute asthma exacerbations. Results indicated that levalbuterol provided equivalent bronchodilation with significantly fewer cardiovascular side effects .
  • Long-Term Safety Study : A 52-week study assessed the long-term safety of levalbuterol administered via metered-dose inhaler. The findings revealed no significant deterioration in lung function or increased adverse events compared to racemic albuterol, supporting its long-term use in stable asthma patients .
  • Pediatric Efficacy Study : A multicenter trial involving children demonstrated that levalbuterol effectively reduced hospital admissions for asthma exacerbations compared to placebo, indicating its potential role as a first-line therapy for pediatric asthma management .

Mécanisme D'action

Target of Action

Levalbuterol, also known as Levosalbutamol, is a short-acting β2 adrenergic receptor agonist . The primary targets of Levalbuterol are the β2 adrenergic receptors, which are mainly located on the bronchial smooth muscle of the respiratory tract .

Mode of Action

Levalbuterol interacts with its targets, the β2 adrenergic receptors, by binding to them and activating them . This activation leads to a series of intracellular changes. Specifically, the activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) .

Biochemical Pathways

The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to lower intracellular ionic calcium concentrations . This results in muscle relaxation. Additionally, increased cyclic AMP concentrations are associated with the inhibition of the release of mediators from mast cells in the airways . This could potentially contribute to its benefit in asthma attacks.

Pharmacokinetics

A portion of the inhaled dose of Levalbuterol is absorbed into the systemic circulation . It is metabolized primarily in the gastrointestinal tract via SULT1A3 (sulfotransferase) . The metabolites are excreted in the urine (80% to 100%) and feces (<20%) . The onset of action is measured as a 15% increase in FEV1: Metered-dose inhaler: 5.5 to 10.2 minutes; Peak effect: 76 to 78 minutes .

Result of Action

The primary result of Levalbuterol’s action is the relaxation of the bronchial smooth muscle, leading to an increase in airflow and relief from acute shortness of breath . This makes it effective in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action, efficacy, and stability of Levalbuterol can be influenced by various environmental factors. For instance, patients with asthma appear to have less drug delivered to the lung following inhaled administration because of their narrowed airways . Additionally, functionally significant genetic polymorphisms have been identified for β2-adrenoceptors, SULT1A3, and organic action transporters, all of which can affect the disposition or action of Levalbuterol .

Analyse Biochimique

Biochemical Properties

Levalbuterol plays a crucial role in biochemical reactions by interacting with β2 adrenergic receptors on airway smooth muscle cells. Upon binding to these receptors, levalbuterol activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade leads to the activation of protein kinase A (PKA), which inhibits the phosphorylation of myosin and reduces intracellular calcium levels, resulting in muscle relaxation . Additionally, levalbuterol inhibits the release of mediators from mast cells, contributing to its therapeutic effects in asthma .

Cellular Effects

Levalbuterol exerts significant effects on various cell types, particularly those in the respiratory system. By binding to β2 adrenergic receptors on airway smooth muscle cells, levalbuterol induces bronchodilation, which alleviates symptoms of bronchospasm. It also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism . Furthermore, levalbuterol’s action on mast cells reduces the release of inflammatory mediators, thereby decreasing inflammation in the airways .

Molecular Mechanism

The molecular mechanism of levalbuterol involves its binding to β2 adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . Additionally, increased cAMP levels inhibit the release of inflammatory mediators from mast cells, contributing to the anti-inflammatory effects of levalbuterol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levalbuterol have been observed to change over time. Levalbuterol is known for its rapid onset of action, typically within 5 to 10 minutes, and its effects can last for 3 to 4 hours . The stability of levalbuterol in solution is maintained under proper storage conditions, but it can degrade over time if exposed to light or heat . Long-term studies have shown that repeated use of levalbuterol does not lead to significant tachyphylaxis, making it a reliable option for chronic management of asthma and COPD .

Dosage Effects in Animal Models

In animal models, the effects of levalbuterol vary with different dosages. At therapeutic doses, levalbuterol effectively induces bronchodilation without significant adverse effects . At higher doses, levalbuterol can cause side effects such as tachycardia, muscle tremors, and hypokalemia . Studies in horses with recurrent airway obstruction have shown that levalbuterol is as effective as albuterol in improving pulmonary function, but with a longer duration of action .

Metabolic Pathways

Levalbuterol is primarily metabolized in the liver by sulfotransferase enzymes, particularly SULT1A3 . This metabolism leads to the formation of inactive sulfate conjugates, which are then excreted in the urine. The metabolic pathways of levalbuterol do not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

Levalbuterol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is absorbed into the systemic circulation after inhalation and is distributed to the lungs, where it exerts its therapeutic effects . Levalbuterol’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream .

Subcellular Localization

Levalbuterol’s subcellular localization is primarily within the cytoplasm of airway smooth muscle cells, where it interacts with β2 adrenergic receptors on the cell membrane . This localization is crucial for its rapid onset of action and effectiveness in inducing bronchodilation. Levalbuterol does not undergo significant post-translational modifications that affect its activity or function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du levosalbutamol implique la résolution du salbutamol racémique. Une méthode courante consiste à séparer chirale le mélange racémique par chromatographie chirale. Une autre méthode consiste à utiliser des catalyseurs chiraux pour produire sélectivement l'énantiomère ®.

Méthodes de production industrielle : La production industrielle du levosalbutamol implique généralement des techniques de résolution chirale à grande échelle. La chromatographie liquide haute performance (CLHP) est souvent utilisée pour obtenir la pureté énantiomérique souhaitée. Le processus comprend la préparation d'une phase mobile composée d'acétonitrile et d'un tampon, le maintien d'un pH spécifique et l'utilisation d'une colonne C18 pour la séparation .

Analyse Des Réactions Chimiques

Types de réactions : Le levosalbutamol subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le levosalbutamol peut être oxydé pour former divers métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyle présents dans la molécule.

    Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle ou amine.

Réactifs et conditions courants :

    Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

    Substitution : Les conditions impliquent souvent l'utilisation d'acides ou de bases pour faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, qui sont souvent étudiés pour leurs propriétés pharmacologiques .

4. Applications de la recherche scientifique

Le levosalbutamol a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le levosalbutamol exerce ses effets en activant les récepteurs bêta-2 adrénergiques sur les muscles lisses des voies respiratoires. Cette activation entraîne la stimulation de l'adénylate cyclase, ce qui augmente la concentration intracellulaire d'adénosine monophosphate cyclique (AMP cyclique). Les niveaux élevés d'AMP cyclique activent la protéine kinase A, ce qui inhibe la phosphorylation de la myosine et réduit les concentrations intracellulaires de calcium, ce qui entraîne une relaxation musculaire. Ce mécanisme contribue à soulager le bronchospasme et à améliorer le flux d'air chez les patients asthmatiques et atteints de BPCO .

Composés similaires :

    Salbutamol : Le mélange racémique du ®-salbutamol et du (S)-salbutamol.

    Formotérol : Un agoniste des récepteurs bêta-2 adrénergiques à action prolongée.

    Terbutaline : Un autre agoniste des récepteurs bêta-2 adrénergiques à action courte.

Comparaison : Le levosalbutamol est unique en ce qu'il se lie sélectivement aux récepteurs bêta-2, ce qui est considéré comme entraînant moins d'effets secondaires par rapport au mélange racémique de salbutamol. Contrairement au formotérol, qui est à action prolongée, le levosalbutamol est à action courte et est utilisé pour soulager immédiatement le bronchospasme. La terbutaline, bien que similaire dans son action, a une structure chimique et un profil pharmacocinétique différents .

Comparaison Avec Des Composés Similaires

    Salbutamol: The racemic mixture of ®-salbutamol and (S)-salbutamol.

    Formoterol: A long-acting beta-2 adrenergic receptor agonist.

    Terbutaline: Another short-acting beta-2 adrenergic receptor agonist.

Comparison: Levosalbutamol is unique in its selective binding to beta-2 receptors, which is believed to result in fewer side effects compared to the racemic mixture of salbutamol. Unlike formoterol, which is long-acting, levosalbutamol is short-acting and is used for immediate relief of bronchospasm. Terbutaline, while similar in action, has a different chemical structure and pharmacokinetic profile .

Activité Biologique

Levalbuterol, the R-enantiomer of albuterol, is a selective beta-2 adrenergic agonist primarily used for the treatment of asthma and other obstructive airway diseases. Its pharmacological properties are characterized by its ability to induce bronchodilation with fewer side effects compared to its racemic counterpart, racemic albuterol. This article reviews the biological activity of levalbuterol, focusing on its mechanism of action, efficacy, safety profile, and relevant clinical studies.

Levalbuterol acts primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. The absence of the S-enantiomer (S-albuterol) in levalbuterol is significant because S-albuterol has been shown to possess pro-inflammatory properties that may counteract the beneficial effects of beta-2 agonists .

Key Mechanisms:

  • Beta-2 Receptor Agonism : Activation leads to increased cyclic AMP (cAMP) levels, promoting smooth muscle relaxation.
  • Reduced Side Effects : The selective nature minimizes cardiovascular side effects commonly associated with non-selective beta agonists.

Clinical Trials

Numerous clinical studies have demonstrated the efficacy of levalbuterol in both acute and chronic asthma management.

StudyParticipantsDosageOutcome
Nelson et al. (2006) 500 children with asthma0.63 mg levalbuterol vs. placeboSignificant improvement in FEV1 compared to placebo
Rodrigo et al. (2007) Adults with moderate asthma1.25 mg levalbuterol vs. 2.5 mg racemic albuterolComparable bronchodilation with reduced side effects for levalbuterol
FDA Study (2018) Patients aged 12+ with stable asthma90 µg levalbuterol via MDI for 52 weeksSimilar incidence of adverse events compared to racemic albuterol; no deterioration in lung function

Case Studies

A notable case involved a pediatric patient who received an overdose of levalbuterol (7.56 mg/h) during an acute asthma episode but exhibited only mild side effects, underscoring its safety profile even at high doses .

Safety Profile

Levalbuterol is generally well tolerated, with a side effect profile that is significantly lower than that of racemic albuterol. Common side effects include:

  • Tachycardia : Increased heart rate observed but less pronounced than with racemic formulations.
  • Tremors : Mild tremors reported in some patients.
  • Hypokalemia : Decrease in serum potassium levels, though typically within safe limits.

Long-Term Studies

A long-term safety study indicated that levalbuterol administered via metered-dose inhaler (MDI) over 52 weeks was well tolerated, with no significant adverse events or deterioration in pulmonary function noted .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles between levalbuterol and racemic albuterol:

ParameterLevalbuterolRacemic Albuterol
Efficacy (FEV1 Improvement) Higher improvement at lower dosesRequires higher doses for similar effect
Side Effects Fewer cardiovascular effectsMore pronounced cardiovascular effects
Long-Term Use Safe for extended periodsConcerns over long-term use

Propriétés

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187964
Record name Levalbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks.
Record name Levosalbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

34391-04-3
Record name (-)-Salbutamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34391-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosalbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levalbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol
Reactant of Route 2
Levalbuterol
Reactant of Route 3
Reactant of Route 3
Levalbuterol
Reactant of Route 4
Levalbuterol
Reactant of Route 5
Reactant of Route 5
Levalbuterol
Reactant of Route 6
Levalbuterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.